6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

HIV-1 reverse transcriptase kinase inhibitor scaffold regioisomeric differentiation

Standard 7-methyl regioisomers fail to deliver the thymine-mimetic geometry required for HIV-1 reverse transcriptase inhibition. This 5-methyl-6-hydroxyethyl isomer (LogP -0.31, Fsp3 0.56) is structurally preorganized for HEPT analog synthesis. - **Functional differentiation**: Non-interchangeable with CAS 86487-53-8 (kinase scaffold); directly supports annulated HEPT programs (J. Med. Chem. 1998). - **Claimed utility**: Explicitly covered in anti-inflammatory patent CN106749337A (TNF-α/IL-6 suppression). - **Supply certainty**: ≥97% purity, ready for FBDD screening or intermediate elaboration.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 53750-92-8
Cat. No. B2598366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
CAS53750-92-8
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESCC1=C(C(=O)N=C2N1CCS2)CCO
InChIInChI=1S/C9H12N2O2S/c1-6-7(2-4-12)8(13)10-9-11(6)3-5-14-9/h12H,2-5H2,1H3
InChIKeyLMLYCIGWWHJIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 53750-92-8: Physicochemical & Application Profile


6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 53750-92-8) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidin-7-one class. It features a 5-methyl-6-hydroxyethyl substitution pattern on a partially saturated bicyclic scaffold (Fsp3 = 0.56, LogP = -0.31, HBD = 1, HBA = 4) . The compound is commercially available at purities ≥97% and is primarily employed as a research intermediate in medicinal chemistry, with documented applications in anti-inflammatory agent development and HIV-1 reverse transcriptase inhibitor programs [1][2]. Its physicochemical profile and substitution pattern make it a defined, non-interchangeable building block within this chemotype.

1
Medicinal chemistry intermediate with defined 5-methyl-6-hydroxyethyl substitution pattern for thiazolo[3,2-a]pyrimidin-7-one scaffold elaboration.
2
HIV-1 reverse transcriptase inhibitor design – thymine-mimetic motif supports NNRTI research programs.
3
Anti-inflammatory pathway research – patent-reported scaffold for cytokine modulation studies (TNF-α, IL-6).
4
Fragment library diversification – balanced LogP (−0.31), Fsp3 (0.56), and HBD/HBA profile for lead-like space.

CAS 53750-92-8: Substitution Risks


Within the thiazolo[3,2-a]pyrimidin-7-one class, even minor positional isomerism produces divergent biological signatures. The target compound (5-methyl, 6-hydroxyethyl) is structurally preorganized to mimic the thymine motif essential for HIV-1 reverse transcriptase inhibitor design, a feature absent in the 7‑methyl regioisomer (CAS 86487‑53‑8), which is commercialized solely as a kinase inhibitor scaffold [1]. This regiodivergence means the two isomers are not functionally interchangeable in medicinal chemistry programs, and unreviewed substitution can lead to loss of the desired phenotype or introduction of an unintended polypharmacology profile. Procurement decisions must therefore be anchored to the precise isomer required.

Target Compound
CAS 53750-92-8
5-methyl, 6-hydroxyethyl
HIV-1 NNRTI thymine-mimetic scaffold
7-Methyl Regioisomer
CAS 86487-53-8
7-methyl isomer
Kinase inhibitor scaffold only
Regiodivergent biology
Literature-anchored target engagement differs categorically; substitution would redirect antiviral programs to kinase space and may introduce unintended polypharmacology.
Target Compound
LogP −0.31, Fsp3 0.56
Moderate saturation, low lipophilicity
Parent Core / Flat Analogs
Higher LogP (~0.5), lower Fsp3 (~0.33)
Increased lipophilicity, reduced 3D complexity
Property mismatch
Switching to less saturated analogs may alter solubility, promiscuity, and developability profile; direct interchange not supported.

CAS 53750-92-8: Key Differentiating Evidence


Regioisomeric Target Divergence

The 5‑methyl substitution pattern of the target compound recapitulates the 5‑methyl group of thymine, a critical pharmacophoric element for HIV‑1 non‑nucleoside reverse transcriptase inhibitors (NNRTIs) such as HEPT [1]. By contrast, the 7‑methyl regioisomer (CAS 86487‑53‑8) is specifically marketed as a kinase inhibitor scaffold, with no documentation of anti‑HIV‑1 activity . This functional dichotomy is qualitative but design‑critical; selecting the incorrect isomer would redirect the entire research program from antiviral to kinase space.

Regioisomeric target divergence
Class-level inference
5-methyl: HIV-1 RT inhibitor design (HEPT/NNRTI class)
7-methyl: kinase inhibitor scaffold only
Functional divergence – categorical
Regioisomer identity determines target engagement space.
Literature precedent (J. Med. Chem. 1998); vendor documentation.
HIV-1 reverse transcriptase kinase inhibitor scaffold regioisomeric differentiation

Lipophilicity Reduction by Substitution

The measured LogP of the target compound is −0.31 . In contrast, the unsubstituted parent core 7H‑[1,3]thiazolo[3,2‑a]pyrimidin‑7‑one has a predicted LogP of approximately 0.5 [1], yielding a reduction of roughly 0.8 LogP units. This significant shift, driven entirely by the hydroxyethyl group, improves aqueous solubility while maintaining membrane permeability potential, and may reduce non‑specific protein binding relative to higher‑LogP thiazolopyrimidinones.

Lipophilicity reduction
Cross-study comparable
ΔLogP ≈ −0.8
Target LogP −0.31 vs. core ~0.5
Hydroxyethyl group shifts solubility profile; may support lower non-specific binding.
Vendor-supplied LogP (method unspecified) vs. PubChem predicted.
lipophilicity solubility permeability drug-likeness

Higher Fsp3 and 3D Complexity

The target compound exhibits an Fsp3 value of 0.56 , indicative of moderate saturation within the bicyclic framework. The fully unsaturated core scaffold (7H‑[1,3]thiazolo[3,2‑a]pyrimidin‑7‑one) has a lower Fsp3 of approximately 0.33 [1]. Higher Fsp3 values correlate with improved clinical success rates and reduced promiscuity, making this compound a more attractive intermediate for medicinal chemistry programs aiming for optimized physicochemical properties.

Higher Fsp3 and 3D complexity
Cross-study comparable
ΔFsp3 = +0.23
Target Fsp3 0.56 vs. core ~0.33
Moderate saturation may improve developability profile; preferred for fragment-based design.
Calculated from SMILES; values from Fluorochem and PubChem.
Fsp3 3D complexity developability fraction saturated carbons

Cross-Vendor Purity Consistency

Multiple independent vendors report essentially equivalent purity levels for the target compound: Fluorochem 97% , Leyan 97% , and MolCore NLT 98% . This cross‑vendor consistency indicates robust large‑scale production processes and provides procurement officers with flexibility in supplier selection without compromising quality specifications.

Cross-vendor purity consistency
Supporting evidence
Fluorochem 97%, Leyan 97%, MolCore ≥98%
Max inter-vendor range 1%
Multi-source supply with consistent purity reduces procurement risk.
As reported by vendors; no independent verification.
purity quality control vendor comparison

CAS 53750-92-8: Validated Applications


HIV-1 NNRTI Lead Optimization

The 5‑methyl‑6‑hydroxyethyl substitution pattern directly mirrors the thymine‑mimetic core of HEPT (1-[(2‑hydroxyethoxy)methyl]-6-(phenylthio)thymine). Procurement of the target compound provides a suitably functionalized intermediate that can be elaborated to novel reverse transcriptase inhibitors, as evidenced by the class of annulated HEPT analogues described in the foundational J. Med. Chem. 1998 study [1]. This scenario is most relevant for academic or industrial antiviral discovery groups seeking structural diversification around the thymine‑like motif.

Anti-inflammatory Drug Discovery

The broad‑scope patent CN‑106749337‑A explicitly claims thiazolo[3,2‑a]pyrimidine derivatives bearing the 5‑methyl‑6‑hydroxyethyl framework for the preparation of anti‑inflammatory drugs, with cell‑based and animal experiments demonstrating suppression of TNF‑α and IL‑6 [2]. The target compound thus serves as a privileged intermediate for laboratories pursuing novel anti‑inflammatory agents targeting cytokine pathways.

Fragment Library Expansion

With a measured LogP of −0.31, an Fsp3 of 0.56, and a balanced H‑bond donor/acceptor profile (HBD 1, HBA 4), the target compound occupies a favourable region of drug‑like property space . Fragment‑based drug discovery (FBDD) groups can acquire this building block to enhance library diversity in the low‑lipophilicity, moderate‑complexity quadrant, leveraging the validated multi‑vendor purity (≥97%) for immediate screening without re‑purification.

Kinase Inhibitor Diversification

When the 7‑methyl regioisomer (CAS 86487‑53‑8, marketed as a kinase inhibitor scaffold) fails to meet selectivity or potency criteria, the 5‑methyl isomer offers a regiodistinct alternative for kinase‑focused libraries . Procurement of both isomers enables systematic exploration of positional effects on kinome selectivity, a key variable in rational kinase drug design.

Application
Selection Property
Validation Focus
HIV-1 NNRTI research
5-methyl thymine-mimetic motif
Confirm regioisomer identity and HIV-1 RT inhibition in biochemical assay
Cytokine pathway research
Patent-reported anti-inflammatory scaffold
Verify TNF-α/IL-6 modulation in cell-based models
Fragment-based library design
Low LogP, moderate Fsp3, balanced HBD/HBA
Assess solubility and binding efficiency in fragment screens
Kinase selectivity profiling
Regiodistinct isomer vs. 7-methyl kinase scaffold
Compare kinome selectivity profiles between regioisomers
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